

Common synonyms for 2'-Hydroxybutyrophenone like 1-(2-Hydroxyphenyl)-1-butanone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2'-Hydroxybutyrophenone**

Cat. No.: **B1585054**

[Get Quote](#)

An In-depth Technical Guide to **2'-Hydroxybutyrophenone**: Nomenclature, Synthesis, and Applications

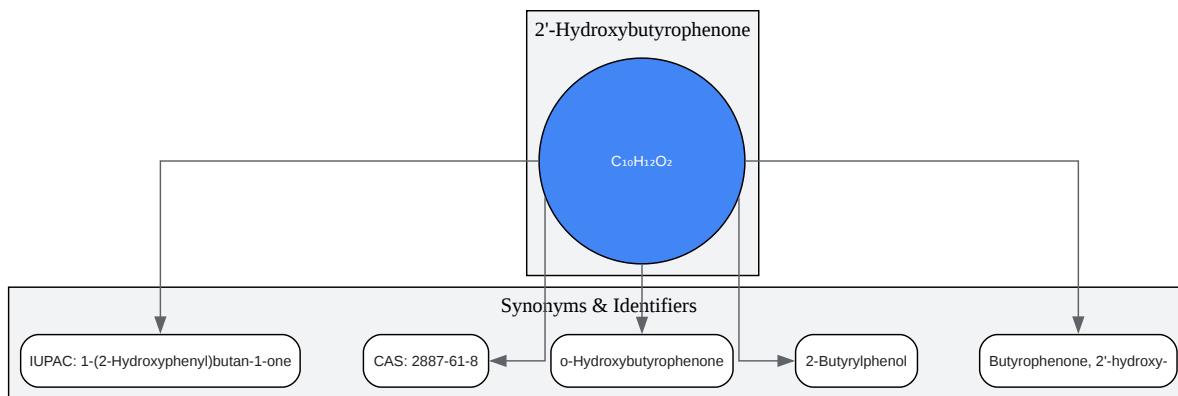
Abstract

This technical guide provides a comprehensive overview of **2'-Hydroxybutyrophenone** (CAS No. 2887-61-8), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document delineates the compound's extensive synonym list, including its IUPAC name, 1-(2-Hydroxyphenyl)-1-butanone, to ensure clarity and precise identification for researchers and scientists. Key physicochemical properties are systematically tabulated for easy reference. A significant focus is placed on its synthesis, with a detailed exploration of the Fries rearrangement—a classic and industrially relevant method for producing hydroxyaryl ketones. The guide explains the underlying reaction mechanism, the influence of reaction conditions on regioselectivity, and provides a validated experimental protocol. Furthermore, its critical role as a versatile building block in drug development and the synthesis of Active Pharmaceutical Ingredients (APIs) is thoroughly discussed, supported by authoritative references. This document is intended to serve as a vital resource for professionals in drug discovery, process chemistry, and materials science.

Introduction

2'-Hydroxybutyrophenone is an organic compound characterized by a butyrophenone core with a hydroxyl group at the ortho position of the phenyl ring.[1] Its chemical structure offers strategic points for modification, making it an invaluable intermediate for constructing more complex molecular architectures. This versatility is particularly leveraged in the pharmaceutical sector, where it serves as a crucial starting material or building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] The compound's utility also extends to the fragrance industry and the manufacturing of specialty fine chemicals.[3][4] A clear understanding of its nomenclature is paramount for researchers to navigate the extensive body of literature and ensure the correct material is sourced for their synthetic endeavors. This guide aims to consolidate this information, providing a detailed examination of its properties, synthesis, and applications.

Nomenclature and Synonyms: Establishing a Common Language


Precise chemical identification is fundamental to scientific research and development. **2'-Hydroxybutyrophenone** is known by a variety of names across different chemical databases, suppliers, and publications. The IUPAC name, 1-(2-Hydroxyphenyl)butan-1-one, provides a systematic and unambiguous identifier based on its molecular structure.[5] However, numerous common synonyms are frequently encountered.

The compound is registered under CAS Number 2887-61-8.[1] This unique numerical identifier is the most reliable way to identify the substance regardless of the naming convention used.

Commonly used synonyms include:

- 1-Butanone, 1-(2-hydroxyphenyl)-[4]
- Butyrophenone, 2'-hydroxy-[3]
- o-Hydroxybutyrophenone[1]
- 2-Butyrylphenol[1]
- Propyl 2-hydroxyphenyl ketone[1]
- Fenjuntong[6]

- AI3-11702[5]

[Click to download full resolution via product page](#)

Caption: Chemical identifiers for **2'-Hydroxybutyrophenone**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2'-Hydroxybutyrophenone** is presented below. These parameters are critical for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][3][5]
Molecular Weight	164.20 g/mol	[3][7]
CAS Number	2887-61-8	[1][3][5]
Appearance	Colorless to pale yellow solid/crystalline powder	[1][3]
Melting Point	~10°C to 42°C (Varies by source)	[3]
Boiling Point	~251-254 °C at 760 mmHg	[3][7]
Density	~1.1 g/cm ³	[7]
Flash Point	~104.7 °C	[3][7]
pKa	~8.07 (Predicted)	[1][3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[1][3]

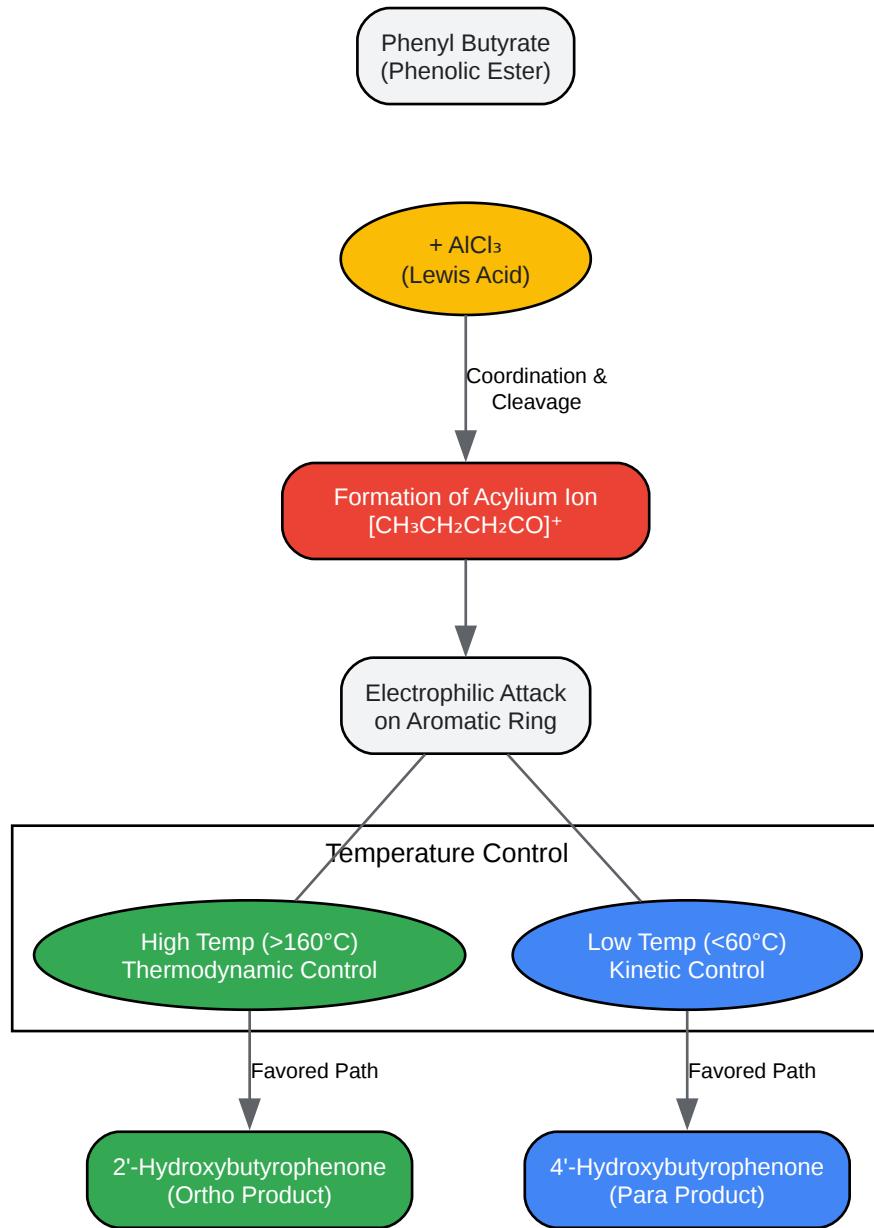
Synthesis and Mechanistic Insights: The Fries Rearrangement

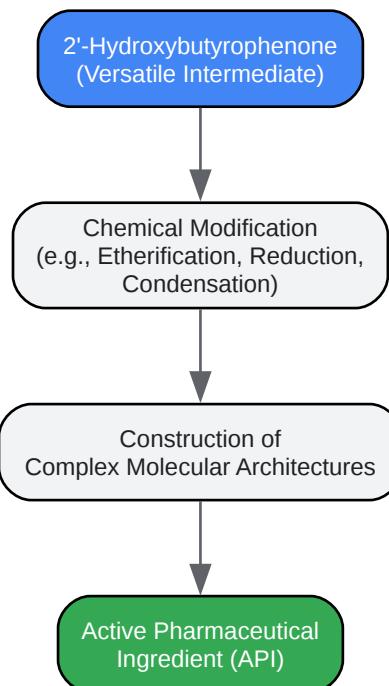
The synthesis of hydroxyaryl ketones like **2'-Hydroxybutyrophenone** is of significant industrial importance.[8] While direct Friedel-Crafts acylation of phenols often yields undesired O-acylated products (esters), the Fries rearrangement provides an effective pathway by converting a phenolic ester into the target hydroxyaryl ketone.[8][9]

Reaction Mechanism

The Fries rearrangement is an organic rearrangement reaction catalyzed by a Lewis acid (e.g., aluminum chloride, AlCl₃) or a strong Brønsted acid.[9][10] The reaction involves the migration of an acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily targeting the ortho and para positions.[9][11]

The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate.[9][11]


- Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester's acyl group.
- Rearrangement & Cleavage: This coordination polarizes the ester linkage, leading to the cleavage of the carbon-oxygen bond and the formation of a resonance-stabilized acylium ion.[9][10]
- Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.[9][11]
- Hydrolysis: The final product is liberated upon hydrolysis of the resulting complex.[9]


Regioselectivity: The Role of Temperature

A key feature of the Fries rearrangement is that the regioselectivity—the preference for substitution at the ortho versus the para position—can be controlled by adjusting the reaction temperature.[8]

- Low Temperatures (<60°C): Favor the formation of the para isomer (**4'-Hydroxybutyrophenone**). This is a result of kinetic control.[11]
- High Temperatures (>160°C): Favor the formation of the ortho isomer (**2'-Hydroxybutyrophenone**). The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[8][11]

Simplified Mechanism of the Fries Rearrangement

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 2'-Hydroxybutyrophone | 2887-61-8 [amp.chemicalbook.com]
- 7. Butyrophenone, 2'-hydroxy- | CAS#:2887-61-8 | Chemsoc [chemsoc.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]

- 10. Fries Rearrangement [organic-chemistry.org]
- 11. pharmdguru.com [pharmdguru.com]
- To cite this document: BenchChem. [Common synonyms for 2'-Hydroxybutyrophenone like 1-(2-Hydroxyphenyl)-1-butanone.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585054#common-synonyms-for-2-hydroxybutyrophenone-like-1-2-hydroxyphenyl-1-butanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com